3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Overview
Description
“3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “this compound”, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H6N2O3/c12-4-5-3-11-8-7 (5)6 (9 (13)14)1-2-10-8/h1-4H, (H,10,11) (H,13,14) .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “this compound”, have been involved in various chemical reactions. For instance, they have been used as reactants for the synthesis of azaindol derivatives as new acrosin inhibitors .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 190.16 . The InChI key for this compound is VGKXTCSGDWIWKB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis Methods and Chemical Properties
3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and its derivatives are of significant interest in organic and medicinal chemistry due to their versatile chemical properties and potential applications in drug discovery and development. A notable synthesis method involves the three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, leading to the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. This method highlights the compound's utility in synthesizing complex molecules for potential therapeutic applications (Lichitsky et al., 2010).
Catalysis and Chemical Reactions
The compound and its related structures have been utilized in various catalytic processes, including the rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. This process demonstrates the compound's role in facilitating complex chemical reactions, which is crucial in the synthesis of bioactive molecules that can serve as bioisosteres of indoles or purines, thereby expanding the toolbox for medicinal chemistry (Croix et al., 2015).
Metal-Organic Frameworks (MOFs)
Research into metal-organic frameworks (MOFs) has also benefited from the use of pyridine derivatives, including the preparation and study of lead(II) coordination polymers with pyridine-2,3-dicarboxylic acid. These studies contribute to our understanding of MOFs' tunable properties and applications in adsorption, separation processes, catalysis, ion exchange, and molecular magnetism, showcasing the compound's utility in the development of advanced materials (Tabatabaee et al., 2011).
Anticancer Research
In anticancer research, organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized, demonstrating the compound's relevance in the design of potential cyclin-dependent kinase (Cdk) inhibitors. These studies not only highlight the chemical versatility of the compound but also its significance in developing novel therapeutic agents (Stepanenko et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the rate of glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. For example, the compound can inhibit the activity of lactate dehydrogenase, leading to reduced lactate production and altered glycolytic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. For instance, it can accumulate in the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and mitochondria. In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect the activity of mitochondrial enzymes, leading to changes in cellular energy metabolism.
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-11-7-6(5)1-2-10-8(7)9(13)14/h1-4,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOOKLWHLYNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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